![molecular formula C21H35NO3Si B2869954 4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)- CAS No. 153172-30-6](/img/structure/B2869954.png)
4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)- is a useful research compound. Its molecular formula is C21H35NO3Si and its molecular weight is 377.6. The purity is usually 95%.
BenchChem offers high-quality 4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4H-1,3-Dioxolo[4,5-c]pyrrole, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]tetrahydro-2,2-dimethyl-5-(phenylmethyl)-, (3aR,4R,6aS)- including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pyrrolo Derivatives and Their Applications
Synthetic Methodologies and Derivative Exploration : The study of pyrrolo derivatives like Pyrrolo[1,2-d]triazines indicates a deep interest in the synthesis of complex heterocyclic compounds. These efforts are driven by the potential applications of these molecules in various fields, including materials science and pharmaceuticals (Lancelot et al., 1981). The synthesis techniques often involve cyclization reactions and methylation processes, revealing the chemical flexibility and functional adaptability of pyrrole-based structures.
Antimicrobial Activity : Pyrrole derivatives have been synthesized and evaluated for their antimicrobial properties, demonstrating significant activity against various bacterial and fungal strains. This research underscores the potential of pyrrole compounds in the development of new antimicrobial agents (Hublikar et al., 2019). Such studies are crucial for addressing the growing concern over antibiotic resistance.
Electrochemical and Electrochromic Applications : Investigations into the electrochemical polymerization of pyrrole derivatives reveal their potential in creating new materials with desirable electronic properties. These materials exhibit multichromic behavior, indicating their suitability for applications in electrochromic devices, which can change color in response to electrical input. This research highlights the utility of pyrrole derivatives in developing advanced materials for electronic and optical applications (Carbas et al., 2014).
Antioxidant Properties : The antioxidant activity of pyrroles and related compounds has been extensively studied, showing that these molecules can effectively scavenge free radicals. This property is beneficial for various applications, including the development of pharmaceuticals and protective materials against oxidative stress (Maclean et al., 2008). Understanding the mechanisms of action for these antioxidants at a molecular level can lead to the creation of more effective therapeutic agents.
Eigenschaften
IUPAC Name |
[(3aR,4R,6aS)-5-benzyl-2,2-dimethyl-3a,4,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl]methoxy-tert-butyl-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35NO3Si/c1-20(2,3)26(6,7)23-15-17-19-18(24-21(4,5)25-19)14-22(17)13-16-11-9-8-10-12-16/h8-12,17-19H,13-15H2,1-7H3/t17-,18+,19-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQIXCHPHMBTTIZ-CEXWTWQISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2CN(C(C2O1)CO[Si](C)(C)C(C)(C)C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2CN([C@@H]([C@H]2O1)CO[Si](C)(C)C(C)(C)C)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35NO3Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

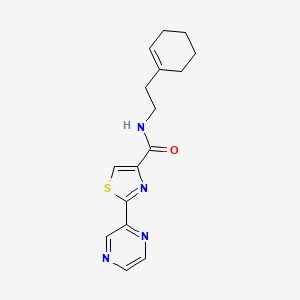
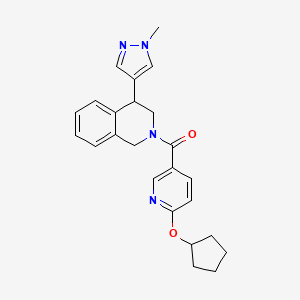
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(4-methylphenyl)ethanediamide](/img/structure/B2869877.png)


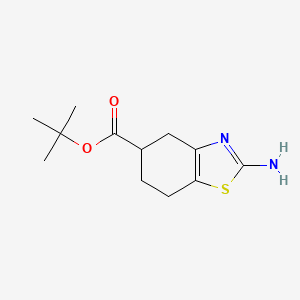

![2-chloro-N-methyl-N-[(2,3,4-trimethoxyphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2869884.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-3-yl]pyrazole-3-carboxylic acid](/img/structure/B2869886.png)
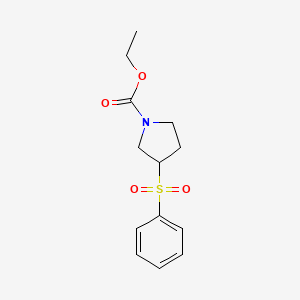
![methyl 4-{[(E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]amino}benzenecarboxylate](/img/structure/B2869888.png)
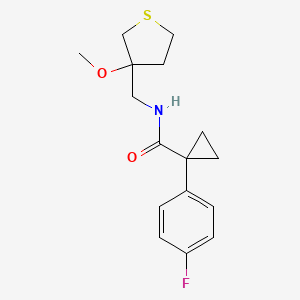
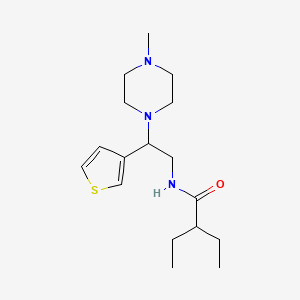
![4-bromo-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B2869892.png)